![molecular formula C19H25N3O5S2 B2593771 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide CAS No. 897622-20-7](/img/structure/B2593771.png)
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide” is a compound that has been studied for its potential therapeutic effects . It is a synthetic piperazine derivative . Piperazine derivatives have been screened for their efficacy as acetylcholinesterase inhibitors (AChEIs) through in silico and in vitro studies .
Synthesis Analysis
The synthesis of benzenesulfonamide compounds, including structures similar to “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide”, typically involves reactions that introduce the sulfonyl and piperazine functionalities to a benzene ring.Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy .Chemical Reactions Analysis
The compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI), which could have implications for the treatment of Alzheimer’s disease .Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.39 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are implicated in various physiological and pathological processes, including cardiac hypertrophy, congestive heart failure, hypertension, and more . The compound’s affinity for these receptors could lead to new treatments for these conditions.
Neurodegenerative Disease Treatment
Alpha1-adrenergic receptors are also associated with neurodegenerative conditions. The compound’s interaction with these receptors could be significant in developing new drugs for central nervous system disorders, including Alzheimer’s disease .
Comparative In Silico and In Vitro Study
The compound has been part of comparative studies involving in silico docking and molecular dynamics simulations, as well as in vitro analysis. This dual approach allows for a more comprehensive understanding of the compound’s pharmacokinetic profile and therapeutic potential .
Pharmacokinetics Analysis
Pharmacokinetic analysis is crucial in drug development. The compound has been subjected to absorption, distribution, metabolism, and excretion (ADME) calculations to identify promising lead compounds for further investigation .
Antimicrobial and Anti-biofilm Activity
Research has explored the compound’s antimicrobial potential and its ability to disrupt biofilms. This is particularly relevant in the fight against antibiotic-resistant bacteria and could lead to the development of new antibacterial agents .
Ligand for G-Protein-Coupled Receptors
G-protein-coupled receptors (GPCRs) are a large family of receptors that play a key role in many biological processes. The compound’s role as a ligand for these receptors could have broad implications for the treatment of various diseases .
Mecanismo De Acción
The compound has been found to be a potential AChEI with adequate pharmacokinetic properties, as supported by in silico study . AChEIs work by inhibiting the action of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. By inhibiting this enzyme, AChEIs increase the levels of acetylcholine, which can help improve communication between nerve cells in the brain .
Propiedades
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-27-18-9-7-17(8-10-18)21-12-14-22(15-13-21)28(23,24)16-11-20-29(25,26)19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBBEGIEXKRATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.